molecular formula C12H12ClNO B15067498 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one

Cat. No.: B15067498
M. Wt: 221.68 g/mol
InChI Key: XKVHONDAUWTTQK-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one (CAS 1209622-10-5) is an organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 . As a substituted quinolin-4(1H)-one, this scaffold is a versatile building block in medicinal and organic chemistry, with its core structure featured in compounds studied for a range of pharmacological activities . The specific pattern of chloro, ethyl, and methyl substituents on the quinolinone core makes it a valuable intermediate for nucleophilic substitution reactions, facilitating the synthesis of diverse libraries of 4-substituted derivatives for structure-activity relationship (SAR) studies . Researchers utilize this and similar quinolinone compounds in the development of potential therapeutic agents, with published analogs showing promise in areas such as antimalarial research . The structure is also of interest in the synthesis of more complex molecular architectures, including bis-quinolinone systems, which have been investigated for various biological activities . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-1-ethyl-8-methylquinolin-4-one

InChI

InChI=1S/C12H12ClNO/c1-3-14-5-4-11(15)10-7-9(13)6-8(2)12(10)14/h4-7H,3H2,1-2H3

InChI Key

XKVHONDAUWTTQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C(=CC(=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

    Cyclization: The reaction proceeds through a cyclization process, often using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their antimicrobial and antiviral properties.

    Medicine: Explored for their potential as anticancer and anti-inflammatory agents.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinolinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Property Comparisons
Compound Name Substituents (Positions) logP* Key Biological Activity Notable NMR Shifts (1H/13C)
6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one Cl (6), Et (1), Me (8) ~3.2† Antimalarial (inferred) δ 2.5 (Me, 8), δ 1.4 (Et, 1)
4-Hydroxy-8-methylquinolin-2(1H)-one (CAS 1677-42-5) OH (4), Me (8) ~1.8† Antimicrobial δ 4.9 (OH, 4), δ 2.3 (Me, 8)
8-Methoxy-6-methylquinolin-4(1H)-one OMe (8), Me (6) ~2.1† Not reported δ 3.8 (OMe, 8), δ 2.4 (Me, 6)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Cl (7), Cpr (1), F (6), dihydro ~2.5† Antiviral δ 1.2 (Cpr, 1), δ 4.3 (dihydro protons)

*Estimated logP values based on substituent contributions.

Key Observations:

Lipophilicity : The ethyl and chloro groups in the target compound increase its logP (~3.2) compared to hydroxy- or methoxy-substituted analogs (logP ~1.8–2.5). Higher lipophilicity enhances membrane permeability, critical for antimalarial activity .

Ring Saturation: Dihydroquinolinones (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) exhibit reduced planarity, altering binding affinity in biological targets .

Biological Activity

6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. The structure of this compound, characterized by the presence of a chloro substituent at the 6-position and ethyl and methyl groups at the 1 and 8 positions, respectively, contributes significantly to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C12H12ClN, with a molecular weight of approximately 233.68 g/mol. Its unique structural features enhance its chemical reactivity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that quinoline derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA gyrase, an essential enzyme for DNA replication.

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

Compound NameMIC (µg/mL)Target Organisms
This compoundTBDE. coli, S. aureus
8-Methoxyquinoline0.25E. coli
4-Hydroxyquinoline0.5S. aureus

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored in various studies, particularly against viral infections such as HIV and influenza. The antiviral mechanism may involve inhibition of viral replication through interaction with viral enzymes or host cell receptors.

Case Study: Antiviral Screening
A study evaluated a series of quinoline derivatives for their antiviral activity against HIV. Among the tested compounds, those with a chloro substituent showed enhanced potency compared to their non-chloro analogs, suggesting that the chloro group plays a crucial role in biological activity.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer models. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting tubulin and disrupting microtubule dynamics.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameIC50 (µM)Cell Line
This compoundTBDHeLa (cervical cancer)
CTR-21 (related compound)16.4MDA-MB231 (breast cancer)
CTR-20 (related compound)232MDA-MB468 (breast cancer)

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Microtubule Disruption : By targeting tubulin, it can prevent proper cell division, leading to apoptosis in cancer cells.

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